molecular formula C22H25N3O2S B2752895 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897471-02-2

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B2752895
CAS No.: 897471-02-2
M. Wt: 395.52
InChI Key: FNDXLUSZMJNNCT-UHFFFAOYSA-N
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Description

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one ( 897471-02-2) is a synthetic organic compound with the molecular formula C₂₂H₂₅N₃O₂S and a molecular weight of 395.52 g/mol . This chemical features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure integrates a 6-ethoxy-benzothiazole group linked via a piperazine ring to a propiophenone moiety. Benzothiazole derivatives are of significant research interest due to their wide range of potential applications. Scientific literature indicates that structurally related benzothiazole compounds are explored as key scaffolds for developing dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are promising targets for treating pain and inflammation without the locomotor side effects associated with some current analgesics . Other research avenues for benzothiazole analogs include their investigation in neurological diseases, with some derivatives acting as tau protein aggregation inhibitors relevant to Alzheimer's disease research, while others have been studied for their anticonvulsant properties . This product is supplied with a purity of ≥90% and is intended for research and development purposes exclusively in laboratory settings . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-2-27-18-9-10-19-20(16-18)28-22(23-19)25-14-12-24(13-15-25)21(26)11-8-17-6-4-3-5-7-17/h3-7,9-10,16H,2,8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDXLUSZMJNNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Piperazine Derivative Formation: The benzothiazole derivative is then reacted with piperazine to form 6-ethoxy-1,3-benzothiazol-2-yl)piperazine.

    Final Coupling Reaction: The piperazine derivative is coupled with 3-phenylpropan-1-one under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial activity . The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways, making it effective against various bacterial strains. Its sulfonamide group enhances its affinity for bacterial enzymes, leading to increased efficacy in combating infections.

Anticancer Properties

The compound has shown promising results in anticancer research . Studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as:

  • Inhibition of cell cycle progression
  • Activation of caspase pathways , leading to programmed cell death

It has exhibited efficacy against multiple cancer types, including breast and liver cancers, highlighting its potential as a therapeutic agent.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties . It appears to mitigate oxidative stress-induced neuronal damage by scavenging reactive oxygen species (ROS) and modulating neuroinflammatory responses. This suggests a potential application in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

  • Antibacterial Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzothiazole derivatives, including the compound . Results indicated significant inhibition of bacterial growth compared to control groups.
  • Anticancer Mechanism Analysis : Research published in Cancer Research explored the apoptotic mechanisms induced by 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one in breast cancer cells. The study reported activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Neuroprotective Study : A recent investigation into neuroprotective agents highlighted the potential of this compound in protecting neuronal cells from oxidative stress. The findings suggest that it could be a candidate for further development in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets in the body. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The phenylpropanone moiety may contribute to the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS: 897475-26-2)
  • Structural Difference : Replaces the 6-ethoxy group with a 4-methyl group on the benzothiazole ring.
  • Molecular Formula : C₂₁H₂₃N₃OS (MW: 365.49 vs. ~365–480 for other analogues).
  • Lower molecular weight may improve solubility but reduce receptor-binding specificity compared to ethoxy-substituted derivatives .
[1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone (C782-0534)
  • Structural Difference : Substitutes the piperazine ring with piperidine and introduces a 4-methoxyphenyl group.
  • Molecular Formula : C₂₆H₃₂N₄O₃S (MW: 480.63).
  • Implications :
    • Piperidine’s reduced basicity compared to piperazine may alter pharmacokinetics.
    • The 4-methoxyphenyl group enhances lipophilicity (logP: 4.86), favoring CNS penetration .

Modifications to the Propan-1-one Group

4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylmethanone (G856-8989)
  • Structural Difference: Replaces the 3-phenylpropan-1-one chain with a thiophene-methanone group.
  • Molecular Formula : C₁₈H₁₉N₃O₂S₂ (MW: 373.49).
  • Reduced steric hindrance compared to phenylpropan-1-one may enhance solubility .
3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (G856-9066)
  • Structural Difference : Incorporates a 4-fluorobenzenesulfonyl group.
  • Molecular Formula : C₂₁H₂₂FN₃O₄S₂ (MW: 463.55).
  • Implications :
    • Sulfonyl groups enhance metabolic stability and hydrogen-bonding capacity (polar surface area: ~47.7 Ų).
    • Fluorine substitution increases electronegativity, influencing receptor affinity .

Scaffold Replacements

1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS: 946231-21-6)
  • Structural Difference: Replaces benzothiazole with a pyrimidine ring substituted with phenoxy and methyl groups.
  • Molecular Formula : C₂₄H₂₆N₄O₂ (MW: 402.50).
  • Implications: Pyrimidine’s nitrogen-rich structure may target nucleotide-binding enzymes (e.g., kinases). Phenoxy groups increase hydrophobicity, affecting distribution .

Research Findings and Implications

  • Benzothiazole vs.
  • Piperazine vs. Piperidine : Piperazine’s basic nitrogen enhances water solubility and hydrogen-bonding capacity, while piperidine derivatives like C782-0534 may offer prolonged half-lives due to reduced metabolism .
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in G856-9066) improve metabolic stability, whereas ethoxy/methoxy groups balance lipophilicity and receptor affinity .

Biological Activity

The compound 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by empirical data and case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C22H25N3O4S2
Molar Mass 459.58 g/mol
CAS Number 897470-57-4

The structure includes a benzothiazole moiety, which is known for its diverse biological activities, combined with a piperazine group that enhances its pharmacological profile.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various strains of bacteria and fungi.

A study by Sanap et al. (2010) demonstrated that benzothiazole derivatives exhibited potent antibacterial activity against Bacillus subtilis and Escherichia coli, as well as antifungal activity against Candida albicans using the disc diffusion method .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is attributed to its ability to inhibit key inflammatory mediators. Research indicates that benzothiazoles can modulate the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines, suggesting a pathway for therapeutic application in inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have also been explored. A study on benzothiazole derivatives reported significant antiproliferative effects against various human tumor cell lines, indicating the potential of such compounds in cancer therapy . The mechanism of action often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of benzothiazole derivatives, it was found that modifications to the piperazine ring significantly enhanced antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy, revealing that certain derivatives had MIC values as low as 5 µg/mL .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of related compounds demonstrated that these substances could effectively inhibit NF-kB activation in macrophages, leading to decreased expression of inflammatory cytokines like TNF-alpha and IL-6. This suggests a promising avenue for treating chronic inflammatory conditions .

Q & A

Q. How can researchers address challenges in synthesizing hygroscopic intermediates?

  • Anhydrous Techniques :
  • Use Schlenk lines for moisture-sensitive steps (e.g., piperazine coupling) .
  • Lyophilization : Remove water from final products stored under argon .

Data Analysis and Validation

Q. Comparative Analysis of Structural Analogs

Analog Key Feature Biological Activity Reference
1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(indolyl)propan-2-olIndole moietyCNS modulation
6-Methoxy-benzothiazole derivatives–OCH₃ substitutionAnticancer activity

Q. Validating Purity in Multi-Step Syntheses

  • HPLC-MS : Detect trace impurities (<0.1%) using gradient elution (5–95% acetonitrile in water) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. Interpreting Contradictory Bioactivity Data Across Studies

  • Meta-Analysis : Compare IC₅₀ values from independent assays (e.g., MTT vs. ATP-based viability tests) .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to assess reproducibility .

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